5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid
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Overview
Description
5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 3-position and a sulfonylamino group at the 5-position The sulfonylamino group is further substituted with a 4-methoxyphenyl group
Mechanism of Action
Target of Action
It’s structurally similar to niacin (vitamin b3), which primarily targets the gpr109a receptor . This receptor plays a crucial role in lipid metabolism and has been associated with beneficial effects on endothelial function and vascular inflammation .
Mode of Action
Niacin is known to interact with its target, the GPR109A receptor, leading to various downstream effects that improve lipid parameters and reduce atherosclerosis progression .
Biochemical Pathways
It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), crucial coenzymes in various biochemical reactions . Niacin also inhibits the NLRP3 inflammasome/pyroptosis pathway, which is closely linked to the progression of non-alcoholic steatohepatitis (NASH) .
Pharmacokinetics
It undergoes extensive metabolism, primarily in the liver, and is excreted in the urine .
Result of Action
It improves multiple lipid parameters, reduces atherosclerosis progression, and may exert beneficial pleiotropic effects independent of changes in lipid levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid typically involves multiple steps:
Formation of the sulfonylamino intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.
Coupling with pyridine derivative: The sulfonylamino intermediate is then coupled with a pyridine derivative, such as 3-carboxypyridine, under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-[(4-hydroxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid.
Reduction: Formation of 5-[(4-methoxyphenyl)sulfanylamino]pyridine-3-carboxylic Acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Comparison with Similar Compounds
Similar Compounds
5-[(4-hydroxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.
5-[(4-methoxyphenyl)sulfanylamino]pyridine-3-carboxylic Acid: Similar structure but with a sulfide group instead of a sulfonyl group.
Uniqueness
5-(4-methoxybenzenesulfonamido)pyridine-3-carboxylic acid is unique due to the presence of both the methoxy and sulfonylamino groups, which can impart specific chemical and biological properties. The combination of these functional groups can enhance its binding affinity to molecular targets and its stability under various conditions.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-11-2-4-12(5-3-11)21(18,19)15-10-6-9(13(16)17)7-14-8-10/h2-8,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGKPVKDZDBMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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